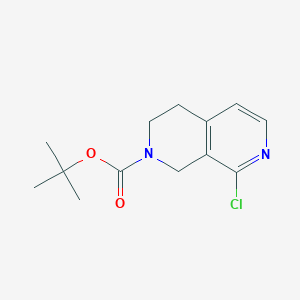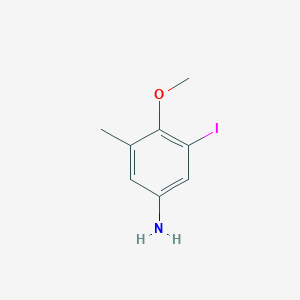![molecular formula C13H17N3O2 B13514059 tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
The synthesis of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can be achieved through various methods. One common approach involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions . This environmentally friendly technique yields a wide range of N-pyridin-2-yl substituted carbamates. Another method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Chemical Reactions Analysis
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-[2-(pyridin-2-yl)ethyl]carbamate
- tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the cyano and pyridinyl groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-(1-cyano-2-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-11(9-14)8-10-6-4-5-7-15-10/h4-7,11H,8H2,1-3H3,(H,16,17) |
InChI Key |
KUBXHCVZMIGRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
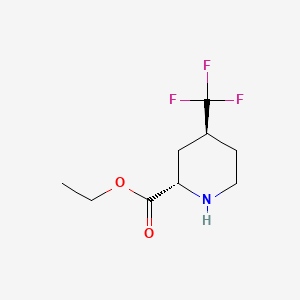
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)

![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)


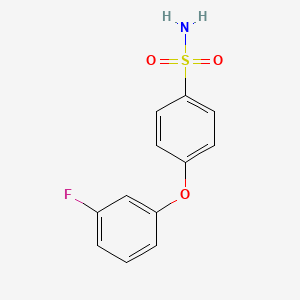
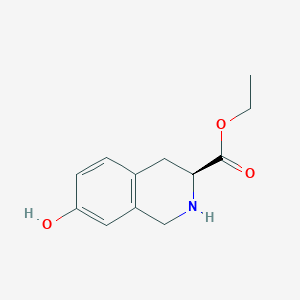
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
